Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate
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Overview
Description
Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzo[b]thiophene derivative with a dioxolane precursor under controlled conditions. The reaction often requires the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying their interactions with biological systems.
Industry: It can be used in the production of materials with specific chemical properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism by which Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring system and exhibit various pharmacological properties.
Indole Derivatives: Compounds like indole-3-carboxylate have similar structural features and are used in medicinal chemistry.
Uniqueness
The uniqueness of Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2’-[1,3]dioxolane]-3-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
ethyl 2'-aminospiro[1,3-dioxolane-2,5'-6,7-dihydro-4H-1-benzothiophene]-3'-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-2-16-12(15)10-8-7-13(17-5-6-18-13)4-3-9(8)19-11(10)14/h2-7,14H2,1H3 |
InChI Key |
IIRYGXXJCNOXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC3(CC2)OCCO3)N |
Origin of Product |
United States |
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